molecular formula C18H20ClN3O6S B2412771 N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 872722-79-7

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No. B2412771
CAS RN: 872722-79-7
M. Wt: 441.88
InChI Key: ZMZPVYOMVYVQPY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . The presence of different functional groups and heteroatoms would result in a complex NMR spectrum.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Starting from 4-chlorobenzoic acid, researchers have synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. The synthetic pathway involves esterification, hydrazination, salt formation, and cyclization, ultimately yielding 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Further conversion into sulfonyl chloride and nucleophilic attack of amines results in the title sulfonamides . These compounds exhibit potential antiviral activity, with compounds 7b and 7i showing promise against tobacco mosaic virus (TMV).

Antiviral Activity

The sulfonamide derivatives derived from this compound have demonstrated antiviral properties. Specifically, compounds 7b and 7i exhibit activity against TMV. This finding suggests potential applications in plant protection and agriculture .

Other Biological Activities

While the primary focus has been on antiviral properties, it’s worth noting that sulfonamide derivatives, in general, are associated with a wide range of biological activities. For instance:

Future Research Directions

Given the promising antiviral activity observed, further investigations could explore the mechanism of action, potential synergies with other compounds, and optimization of derivatives for enhanced efficacy. Additionally, assessing the compound’s safety profile and potential environmental impact would be crucial for practical applications.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many sulfonyl-containing compounds are used as drugs and their mechanisms of action involve binding to specific proteins or enzymes in the body .

properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O6S/c19-13-4-6-15(7-5-13)29(25,26)22-8-2-10-28-16(22)12-21-18(24)17(23)20-11-14-3-1-9-27-14/h1,3-7,9,16H,2,8,10-12H2,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZPVYOMVYVQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

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